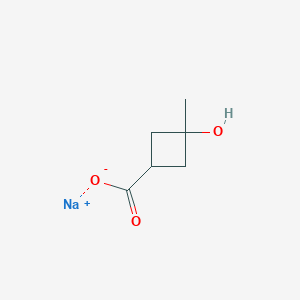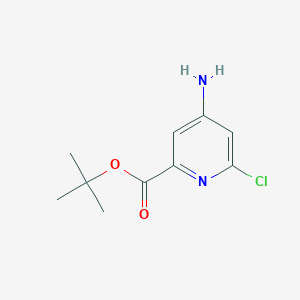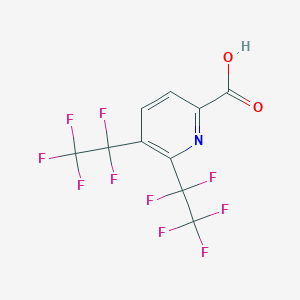
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt (3-HMCS) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a molecular weight of 202.22 g/mol and a melting point of 159-161 °C. 3-HMCS is used in a variety of laboratory procedures, such as synthesizing organic compounds, as well as in biochemical and physiological studies.
科学的研究の応用
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and other organic compounds, and as a catalyst in polymerization reactions. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein folding, and cell signaling.
作用機序
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% acts as an enzyme inhibitor, meaning that it binds to enzymes and prevents them from catalyzing reactions. It has been shown to inhibit a variety of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to interact with proteins, which can lead to changes in protein folding and structure.
Biochemical and Physiological Effects
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have an effect on the expression of certain genes, which can lead to changes in cell signaling and other cellular processes.
実験室実験の利点と制限
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of laboratory procedures. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is relatively stable, making it suitable for long-term storage. However, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is toxic in high doses, and it should be handled with caution in the laboratory.
将来の方向性
There are several potential future directions for 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% research. For example, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of enzyme inhibition on drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study protein folding and cell signaling in more detail. Furthermore, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of inflammation and gene expression on various biological processes. Finally, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to develop new drugs and other therapeutic agents.
合成法
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is synthesized through a two-step reaction. The first step involves the reaction of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting carboxylic acid with sodium chloride, which yields the 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% sodium salt. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80 °C.
特性
IUPAC Name |
sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBOZKLXMVWHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)

![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione hydrochloride, 98%, (99% ee)](/img/structure/B6292628.png)
![(11aS)-3,7-Bis[4-(2-naphthalenyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292637.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)